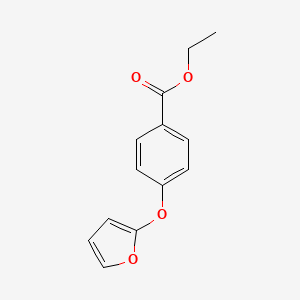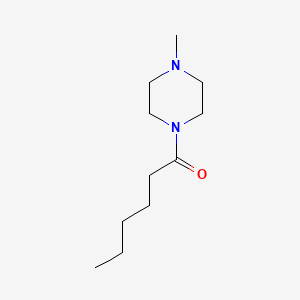
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,6-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Similar in structure but with additional methyl and isopropyl groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: Another naphthalene derivative with different substituents.
Uniqueness
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
100052-83-3 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalene-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7,9-10,12-13H,2-6H2,1H3 |
Clave InChI |
GEMVWTFQNXYPRO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C=C1CCCC2O)O |
SMILES canónico |
CC12CCC(C=C1CCCC2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Silane, [bromo[[(trimethylsilyl)methyl]thio]methyl]trimethyl-](/img/structure/B3044345.png)


![Indeno[1,2-c]pyrazol-4(1H)-one, 3-(4-bromophenyl)-](/img/structure/B3044350.png)

![[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one, 1,3-diphenyl-](/img/structure/B3044352.png)


![1(3H)-Isobenzofuranone, 3-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B3044355.png)

